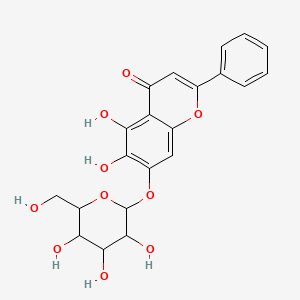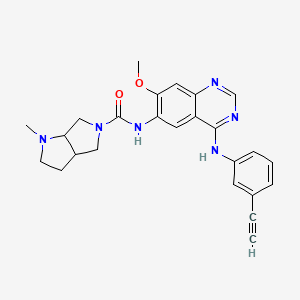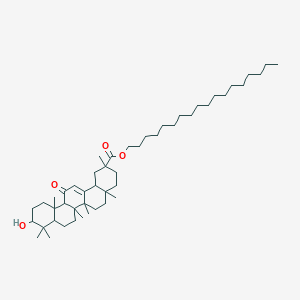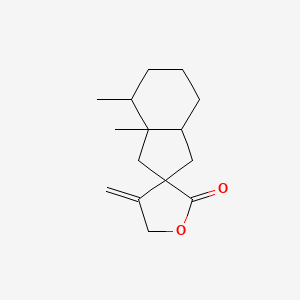
Baicalin-7-glucoside
Vue d'ensemble
Description
5,6-Dihydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a natural product found in Scutellaria glabrata, Arabidopsis thaliana, and Scutellaria baicalensis with data available.
Applications De Recherche Scientifique
Pharmacological Actions : Baicalin-7-glucoside has been studied for its potential pharmacological benefits, including anti-inflammatory, anti-mutagenesis, antibiosis, anticancer, and cough-suppressing properties (Yin, Li, & Kang, 2007).
Antiglycation and Anti-radical Effects : This compound shows promise as an antiglycation agent, anti-radical, and anti-α-glucosidase agent, potentially useful in counteracting hyperglycemia-induced tissue damage (Froldi et al., 2022).
Treatment of Type 2 Diabetes : As an α-glucosidase inhibitor from Scutellaria baicalensis, this compound holds potential in the treatment of type 2 diabetes (Wang et al., 2014).
Metabolite Study : The metabolites of baicalin exhibit antiallergic, antioxidative, and anti-inflammatory activities, making them targets for future herbal medicine constituent studies (Zhang et al., 2015).
Clinical, Cosmetic, and Food Industry Applications : Due to its dominant roles in flavonoid glycosides, this compound is a potential target for applications in clinical, cosmetic, and food industries (Thuan, Park, & Sohng, 2013).
Mental Health Applications : Baicalin can reverse depressive-like behaviors induced by corticosterone and increase BDNF in the hippocampus, indicating its potential in mental health treatment (Li et al., 2015).
Protective Effects in Liver Toxicity and Injury : Studies show baicalin's role in reducing oxidative stress in living systems, potentially protecting against tert-butyl hydroperoxide-induced rat hepatotoxicity and ischemia/reperfusion-induced liver damage (Hwang et al., 2005; Kim, Moon, & Lee, 2010).
Respiratory System Applications : Baicalin and wogonin can modulate mucin release, potentially useful as mucoregulators in chronic airway diseases treatment (Heo et al., 2007).
HIV Treatment and Prevention : Baicalin inhibits HIV-1 infection and replication in vitro, suggesting potential use in HIV treatment and prevention (Li et al., 1993).
Neuroprotective Effects : Baicalin provides neuroprotection in traumatic brain injury models and attenuates global cerebral ischemia/reperfusion injury, via mechanisms like the Akt/Nrf2 pathway (Fang et al., 2018; Cao et al., 2011).
Anticancer Properties : Baicalin induces apoptosis in prostate cancer cells and may be a therapeutic agent against HTLV-I-associated T cell diseases (Chan et al., 2000; Baylor et al., 1992).
Cardiovascular Health : Baicalin ameliorates acute myocardial infarction by decreasing inflammation and oxidative stress, and prevents myocardial ischemia/reperfusion injury through anti-ferroptotic mechanisms (Chen et al., 2015; Fan et al., 2021).
Pharmacokinetics and Bioavailability : The oral bioavailability of baicalin can be improved through nanoemulsion, and intestinal microbiota significantly influences its pharmacokinetics (Zhao et al., 2013; Kang et al., 2014; Noh et al., 2016).
Propriétés
IUPAC Name |
5,6-dihydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQKDIRUZHOIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B8180831.png)


![N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide](/img/structure/B8180866.png)
![N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-(2,2,4-trimethylpyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B8180868.png)
![Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate](/img/structure/B8180873.png)
![3-(4-(2-Aminopropoxy)phenyl)-N-(1-(3-fluorophenyl)ethyl)imidazo[1,2-b]pyridazin-6-amine adipate](/img/structure/B8180876.png)



![2-[4,5-Dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B8180903.png)


